Caramiphen - 77-22-5

Caramiphen

Catalog Number: EVT-262712
CAS Number: 77-22-5
Molecular Formula: C18H27NO2
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caramiphen is a synthetic antihistamine drug that belongs to the class of ethanolamines. It was first synthesized in the 1950s and has been used as an antihistamine, anticholinergic, and antiemetic agent. Caramiphen has been studied for its potential therapeutic effects in various medical conditions, including allergies, motion sickness, and Parkinson's disease.
Chemical Reactions Analysis

Description: Caramiphen's synthesis involves a multi-step process, and research focuses on optimizing its yield and developing more efficient synthetic routes. [, ]

Synthesis Analysis: A common synthetic approach involves reacting phenylcyclopentylcarboxylic acid chloride with N,N-diethylethanolamine, followed by esterification with 3-chloroprop-1-yne. [] Further modifications, such as para-substitution on the phenyl ring, allow for the synthesis of caramiphen analogs with potentially improved pharmacological properties. []

Mechanism of Action
  • NMDA Receptor Antagonism: Caramiphen displays non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, particularly at higher concentrations. [, , , ] This action contributes to its anticonvulsant properties and neuroprotective effects in certain models. [, ]
  • Sigma Receptor Interactions: Caramiphen exhibits affinity for sigma receptors, although its actions at these receptors are complex and not fully understood. [, , , ] Further research is needed to elucidate the significance of these interactions.
  • Inhibition of GIRK Channels: Caramiphen has been shown to inhibit G protein-coupled inwardly-rectifying potassium (GIRK) channels in neuronal cells. [] This inhibition may contribute to its effects on neuronal excitability and neurotransmitter release.
Applications
  • Organophosphate Poisoning: Caramiphen's combined anticholinergic and antiglutamatergic properties have been investigated for potential therapeutic benefits in organophosphate poisoning models. [, , ] Its ability to mitigate some of the toxic effects, including seizures and cognitive impairments, highlights its potential as a therapeutic adjunct. [, ]
  • Epilepsy Research: Caramiphen's anticonvulsant properties, primarily attributed to NMDA receptor antagonism, have been studied in epilepsy models. [, , , ] Its efficacy in suppressing seizures in these models, particularly in combination with other anticonvulsants, underscores its potential as a therapeutic agent for specific epilepsy subtypes. [, ]
  • Investigating Cough Reflex: Caramiphen has been used in research exploring the central mechanisms of cough. [, , , ] Its ability to suppress cough centrally provides insights into the neurocircuitry involved and potential targets for antitussive drug development. [, ]

Toxicology

Description: Caramiphen's potential toxicity has been investigated in various experimental models to understand its safety profile and potential risks. [, , , ]

Carbetapentane

Compound Description: Carbetapentane is a non-narcotic antitussive drug that acts centrally to suppress cough. Like caramiphen, it has been shown to have anticonvulsant properties in animal models. [, , , , , ]

Dextromethorphan

Compound Description: Dextromethorphan is a widely used non-narcotic antitussive drug that acts centrally to suppress cough. It has also been investigated for its potential anticonvulsant and neuroprotective effects. [, , , , , , , , , ]

Tipepidine

Compound Description: Tipepidine is a non-narcotic antitussive drug known to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels in brain neurons. []

Relevance: Similar to caramiphen, tipepidine exhibits an antidepressant-like effect in the forced swimming test in rats, suggesting a potential role for GIRK channel inhibition in antidepressant activity. [, ]

Cloperastine

Compound Description: Cloperastine is a non-narcotic antitussive drug. []

Relevance: Cloperastine, similar to caramiphen, demonstrates an antidepressant-like effect in the forced swimming test in rats. [] This shared activity suggests a potential link between their antitussive properties and antidepressant effects.

Scopolamine

Compound Description: Scopolamine is a muscarinic antagonist used to treat nausea and vomiting. It also has anticholinergic properties and has been investigated for its potential as a prophylactic treatment for nerve agent poisoning. [, , , , ]

Biperiden

Compound Description: Biperiden is an anticholinergic drug used to treat the symptoms of Parkinson's disease. It has been shown to possess both competitive and non-competitive properties in antagonizing nicotine-induced convulsions in mice. [, , ]

Relevance: Both biperiden and caramiphen exhibit anticholinergic properties and have demonstrated anti-nicotinic effects. [, , ] This suggests that their shared anticholinergic properties may contribute to their ability to antagonize nicotine's effects.

Procyclidine

Compound Description: Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ]

Relevance: Procyclidine shares pharmacological similarities with caramiphen, as both exhibit anticholinergic properties and demonstrate competitive antagonism against nicotine-induced convulsions. [, ]

Trihexyphenidyl

Compound Description: Trihexyphenidyl is an anticholinergic drug commonly used to manage the symptoms of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, , ]

Relevance: Like caramiphen, trihexyphenidyl displays anticholinergic properties and acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ] This suggests that their shared anticholinergic mechanisms may contribute to their effectiveness in managing Parkinsonian symptoms and antagonizing the effects of nicotine.

Relevance: Atropine serves as a comparative compound to caramiphen, highlighting the differences in their pharmacological profiles. While both exhibit anticholinergic properties, caramiphen demonstrates more potent anti-nicotinic activity than atropine. [, ]

Pyridostigmine

Compound Description: Pyridostigmine is a reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and as a prophylactic agent against nerve agent poisoning. [, , , ]

Relevance: Although not structurally related to caramiphen, pyridostigmine is often co-administered with caramiphen and other antidotes in studies investigating their protective effects against nerve agent poisoning. [, , , ] Pyridostigmine helps to increase acetylcholine levels, counteracting the effects of nerve agents, while caramiphen provides additional protection by targeting different aspects of nerve agent toxicity.

Tezampanel

Compound Description: Tezampanel is an AMPA/GluK1 receptor antagonist that has shown promising anticonvulsant and neuroprotective effects in preclinical models. [, ]

Relevance: Tezampanel is often co-administered with caramiphen in studies investigating their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of tezampanel, targeting glutamate receptors, and caramiphen, possessing anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]

Midazolam

Compound Description: Midazolam is a benzodiazepine drug commonly used for sedation and amnesia before medical procedures. It is also used to treat status epilepticus. [, , ]

Relevance: Midazolam serves as a comparative compound to caramiphen in studies investigating their relative efficacy in treating nerve agent-induced status epilepticus and preventing long-term neuropathology. [, , ] These studies highlight the superior neuroprotective efficacy of delayed tezampanel and caramiphen treatment compared to midazolam in soman-exposed rat models, emphasizing the limitations of midazolam in providing long-term protection against nerve agent-induced brain damage. [, ]

LY293558

Compound Description: LY293558 is an AMPA/GluK1 receptor antagonist that has been investigated for its potential anticonvulsant and neuroprotective properties. [, ]

Relevance: Similar to tezampanel, LY293558 is often co-administered with caramiphen in studies exploring their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of LY293558, targeting glutamate receptors, and caramiphen, with its anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]

Properties

CAS Number

77-22-5

Product Name

Caramiphen

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3

InChI Key

OFAIGZWCDGNZGT-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Caramiphen;

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.